2,2-Dichloro-1,1,1-triethoxyethane

Description

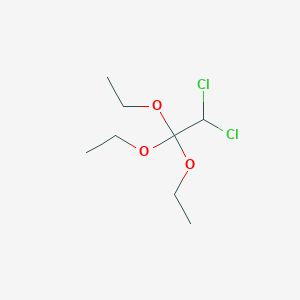

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1,1,1-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMPARWUDMKPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Cl)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508121 | |

| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54567-92-9 | |

| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthodichloroacetic Acid Triethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dichloro-1,1,1-triethoxyethane chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2,2-dichloro-1,1,1-triethoxyethane. While specific experimental data for this dichlorinated orthoester is not extensively available in public literature, this document synthesizes information from closely related, well-documented analogs—notably the parent compound 1,1,1-triethoxyethane and its monochlorinated derivative, 2-chloro-1,1,1-triethoxyethane. By analyzing established chemical principles and structure-property relationships, this guide offers expert-driven insights and predictive data to support researchers, chemists, and drug development professionals in their work with this class of compounds. The narrative emphasizes the causality behind its reactivity and provides a framework for its safe handling and application in advanced organic synthesis.

Introduction and Molecular Overview

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. The presence of two chlorine atoms on the adjacent carbon significantly influences its electronic properties and chemical reactivity, distinguishing it from simpler orthoesters. While its parent compound, triethyl orthoacetate (1,1,1-triethoxyethane), is a well-known reagent in organic synthesis, the dichlorinated version represents a more specialized building block.[1]

Its structure suggests utility as a precursor for introducing the dichloroacetyl group or as a protected form of ethyl dichloroacetate. Understanding its properties is crucial for its application in the synthesis of complex organic molecules, including potential pharmaceutical intermediates and materials science precursors.

Molecular Identifiers:

-

IUPAC Name: 2,2-dichloro-1,1,1-triethoxyethane

-

Molecular Formula: C₈H₁₆Cl₂O₃

-

Molecular Weight: 231.11 g/mol

-

CAS Number: Not explicitly assigned in major databases.

Physicochemical and Spectroscopic Properties

The physical properties of 2,2-dichloro-1,1,1-triethoxyethane can be reliably predicted by extrapolating from the known data of its parent and monochlorinated analogs. The addition of a second chlorine atom is expected to increase its molecular weight, boiling point, density, and refractive index.

Table 1: Comparison of Physicochemical Properties

| Property | 1,1,1-Triethoxyethane (Parent) | 2-Chloro-1,1,1-triethoxyethane (Monochloro) | 2,2-Dichloro-1,1,1-triethoxyethane (Dichloro - Predicted) |

| Molecular Weight | 162.23 g/mol [2] | 196.67 g/mol [3][4] | 231.11 g/mol |

| Boiling Point | 142 °C (lit.)[1][3] | 75-80 °C / 15 mmHg[3] | Higher than monochloro analog |

| Density | 0.885 g/mL at 25 °C (lit.)[3] | 1.031 g/mL at 20 °C (lit.)[3] | > 1.031 g/mL |

| Refractive Index | n20/D 1.396 (lit.)[3] | n20/D 1.422[3] | > 1.422 |

| Stability | Moisture sensitive[5] | Moisture sensitive[6] | Highly moisture sensitive |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show a characteristic triplet and quartet for the three equivalent ethoxy groups. A key diagnostic signal would be a singlet for the lone proton on the dichlorinated carbon (–CHCl₂), anticipated to be significantly downfield-shifted compared to the methylene protons in the monochloro-analog due to the strong deshielding effect of the two chlorine atoms.

-

¹³C NMR: The spectrum would reveal distinct signals for the methyl and methylene carbons of the ethoxy groups, the central quaternary orthoester carbon, and the dichlorinated carbon. The signal for the –CHCl₂ carbon would be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-O stretching bands characteristic of ethers and acetals, C-H stretching and bending vibrations for the alkyl groups, and C-Cl stretching bands.

-

Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns involving the loss of ethoxy radicals and cleavage of the C-C bond. The isotopic signature of two chlorine atoms (M, M+2, M+4 peaks) would be a definitive feature for fragments containing the dichlorinated portion of the molecule.

Synthesis and Manufacturing Insights

The synthesis of 2,2-dichloro-1,1,1-triethoxyethane logically proceeds from the chlorination of 1,1,1-triethoxyethane. While industrial processes for the monochloro derivative are established, production of the dichloro compound presents a greater challenge due to the difficulty in separating the product mixture.

Synthetic Pathway

The primary route involves the free-radical chlorination of 1,1,1-triethoxyethane. Prior art describes the synthesis of the monochloro analog using reagents like N-chlorosuccinimide (NCS) or gaseous chlorine.[7] Pushing the reaction with excess chlorinating agent or under more forcing conditions would lead to the formation of the dichlorinated product, alongside the monochlorinated species and potentially trichlorinated byproducts.

A significant challenge noted in industrial applications is that a high proportion of 2,2-dichloro-1,1,1-triethoxyethane can occur as a byproduct during monochloro-synthesis, which is difficult and costly to remove via distillation.[7] This suggests that a targeted synthesis would require careful control of stoichiometry and reaction conditions, followed by advanced purification.

Caption: Proposed synthetic workflow for 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocol: Conceptual Synthesis

-

Reaction Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet (for Cl₂), with 1,1,1-triethoxyethane.

-

Chlorination: Cool the reactor to 0-5 °C. Introduce gaseous chlorine at a controlled rate while irradiating the mixture with a UV lamp to initiate free-radical chlorination.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to track the relative concentrations of starting material, monochloro, and dichloro products.

-

Work-up: Once the desired conversion is achieved, cease the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.

-

Purification: The crude reaction mixture would then be subjected to fractional distillation under reduced pressure to separate the higher-boiling 2,2-dichloro-1,1,1-triethoxyethane from the lighter components.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,2-dichloro-1,1,1-triethoxyethane is governed by two primary features: the acid-labile orthoester functionality and the electrophilic dichloromethyl group.

Hydrolysis

Like all orthoesters, 2,2-dichloro-1,1,1-triethoxyethane is highly susceptible to hydrolysis under acidic conditions. This is a critical consideration for its handling and storage, as exposure to atmospheric moisture or acidic reagents will lead to its decomposition. The hydrolysis reaction yields ethyl dichloroacetate and ethanol. This reaction can also be synthetically useful, positioning the molecule as a stable, protected precursor to the corresponding ester.

Reactions with Nucleophiles

The carbon atom bearing two chlorine atoms is electrophilic and can undergo nucleophilic substitution reactions.[8][9] Strong nucleophiles can displace one or both chlorine atoms, although such reactions may require elevated temperatures. This reactivity opens pathways to a variety of derivatives that are otherwise difficult to synthesize.

Caption: Core reaction pathways for 2,2-dichloro-1,1,1-triethoxyethane.

Potential Applications

-

Pharmaceutical Synthesis: The dichloroacetyl moiety is present in some bioactive molecules. This reagent could serve as a key building block for their synthesis.

-

Agrochemicals: Halogenated organic compounds are prevalent in agrochemicals. The unique combination of functional groups could be exploited to create novel herbicides or pesticides.

-

Protecting Group Chemistry: The orthoester can be used to protect carboxylic acids, with the added functionality of the dichloro group available for subsequent transformations.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS), the safety profile must be inferred from analogous compounds like 2-chloro-1,1,1-triethoxyethane and general principles for halogenated reagents.[3] The compound should be treated as hazardous.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Classification | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225/H226: Highly flammable or Flammable liquid and vapor[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All handling must be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be required for splash hazards.

-

Moisture: This compound is moisture-sensitive.[5][6] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents to prevent decomposition, which may liberate toxic HCl gas.[6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][11] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5][6] The storage area should be designated for flammable liquids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not allow the chemical to enter drains or waterways.

Conclusion

2,2-dichloro-1,1,1-triethoxyethane is a synthetically valuable, albeit under-documented, chemical reagent. Its properties, logically inferred from closely related structures, define it as a moisture-sensitive, flammable, and reactive compound. Its dual functionality—an acid-labile orthoester and an electrophilic dichloromethyl group—makes it a promising building block for accessing complex molecular architectures in pharmaceutical and materials science applications. The insights provided in this guide serve as a foundational resource for scientists, enabling informed experimental design, safe handling, and the strategic application of this versatile molecule. Further empirical research is warranted to fully characterize its properties and unlock its synthetic potential.

References

-

Vertex AI Search. (2026). SAFETY DATA SHEET. 6

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. 5

-

Sigma-Aldrich. (n.d.). 2-Chloro-1,1,1-triethoxyethane 97%. 3

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. 10

-

Merck Millipore. (n.d.). SAFETY DATA SHEET. 11

-

PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. 4

-

Google Patents. (2003). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. 7

-

Sigma-Aldrich. (n.d.). 2-Chloro-1,1,1-triethoxyethane 97%.

-

Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. 1

-

PubChem. (n.d.). 1,1-Dichloro-2,2-diethoxyethane. 12

-

PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. 8

-

NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. 9

-

PubChem. (n.d.). Triethyl orthoacetate. 2

Sources

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 [sigmaaldrich.com]

- 4. 2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 10. tcichemicals.com [tcichemicals.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 1,1-Dichloro-2,2-diethoxyethane | C6H12Cl2O2 | CID 12080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the physical properties of 2,2-dichloro-1,1,1-triethoxyethane. It is critical to preface this document by highlighting a significant challenge in the field: a notable scarcity of publicly available, empirically determined data for this specific compound. This reality has shaped the structure of this guide. Instead of a simple recitation of known values, we will embark on a more deductive and methodological exploration. We will ground our discussion in the established properties of structurally analogous compounds, providing a framework for estimating the characteristics of 2,2-dichloro-1,1,1-triethoxyethane. Furthermore, we will detail the precise experimental protocols that would be employed to characterize this molecule, thereby offering a roadmap for future research. This approach is designed not only to inform but also to empower researchers to fill the existing knowledge gaps.

Molecular Identity and Structure

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester. The presence of two chlorine atoms on the C2 position and three ethoxy groups on the C1 position defines its unique chemical architecture.

Molecular Formula: C8H16Cl2O3

Molecular Weight: 231.11 g/mol

SMILES: CCOC(C(Cl)Cl)(OCC)OCC

InChI Key: InChI=1S/C8H16Cl2O3/c1-4-11-8(13-6-3,12-5-2)7(9)10/h7H,4-6H2,1-3H3

To visualize the spatial arrangement of this molecule, the following diagram illustrates its predicted structure.

Caption: Molecular structure of 2,2-Dichloro-1,1,1-triethoxyethane.

Comparative Analysis with Analogous Compounds

To extrapolate the potential physical properties of 2,2-dichloro-1,1,1-triethoxyethane, it is instructive to examine the known properties of its less chlorinated precursors: triethyl orthoacetate (1,1,1-triethoxyethane) and 2-chloro-1,1,1-triethoxyethane.

| Property | Triethyl Orthoacetate[1][2][3] | 2-Chloro-1,1,1-triethoxyethane[4][5] | 2,2-Dichloro-1,1,1-triethoxyethane |

| Molecular Formula | C8H18O3 | C8H17ClO3 | C8H16Cl2O3 |

| Molecular Weight | 162.23 g/mol | 196.67 g/mol | 231.11 g/mol |

| Boiling Point | 142 °C (lit.) | 75-80 °C / 15 mmHg | Predicted to be higher than the monochloro- derivative at equivalent pressure |

| Density | 0.885 g/mL at 25 °C (lit.) | 1.031 g/mL at 20 °C (lit.)[4] | Predicted to be > 1.031 g/mL |

| Refractive Index (n20/D) | 1.396 (lit.) | 1.422 | Predicted to be > 1.422 |

Analysis and Prediction:

The progressive substitution of hydrogen with chlorine atoms on the C2 carbon is expected to have predictable effects on the physical properties of the molecule.

-

Boiling Point: The introduction of a second chlorine atom will significantly increase the molecular weight and likely enhance dipole-dipole interactions. This will lead to a higher boiling point compared to the monochlorinated analog under the same pressure conditions.

-

Density: The replacement of a hydrogen atom with a much heavier chlorine atom will increase the molecular mass without a proportional increase in molecular volume. Consequently, the density of 2,2-dichloro-1,1,1-triethoxyethane is anticipated to be greater than that of 2-chloro-1,1,1-triethoxyethane.

-

Refractive Index: An increase in the number of polarizable chlorine atoms in the molecule is expected to lead to a higher refractive index.

Prospective Experimental Determination of Physical Properties

Should a sample of 2,2-dichloro-1,1,1-triethoxyethane become available, the following standard methodologies would be employed to empirically determine its physical properties. The rationale behind the selection of these techniques is rooted in their precision, reliability, and the wealth of comparative data they generate.

Boiling Point Determination

Methodology: Distillation under reduced pressure.

Causality: Given the predicted increase in boiling point, atmospheric distillation may require high temperatures that could lead to decomposition. Distillation under reduced pressure allows for the determination of the boiling point at a lower, less destructive temperature. The relationship between pressure and boiling point can be extrapolated using a nomograph to estimate the boiling point at atmospheric pressure.

Workflow:

Caption: Workflow for boiling point determination under reduced pressure.

Density Measurement

Methodology: Pycnometry.

Causality: A pycnometer is a flask with a precise volume that is used to determine the density of a liquid. This method is chosen for its high degree of accuracy and the small sample volume required.

Step-by-Step Protocol:

-

Clean and dry the pycnometer and determine its mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and density, and record the mass (m2).

-

Calculate the exact volume of the pycnometer.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the sample (2,2-dichloro-1,1,1-triethoxyethane) at the same temperature and record the mass (m3).

-

Calculate the density of the sample using the formula: ρsample = (m3 - m1) / Volume.

Refractive Index Measurement

Methodology: Abbe Refractometer.

Causality: The Abbe refractometer is a standard laboratory instrument for the accurate measurement of the refractive index of liquids. It requires only a small sample volume and provides a direct reading.

Step-by-Step Protocol:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Apply a few drops of the sample onto the prism.

-

Close the prism and allow the sample to thermally equilibrate.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index and the temperature directly from the instrument's scale.

Synthesis and Purification Considerations

The synthesis of 2,2-dichloro-1,1,1-triethoxyethane is not widely documented. However, it is mentioned as a potential byproduct in the chlorination of 1,1,1-triethoxyethane to produce 2-chloro-1,1,1-triethoxyethane[6]. This suggests that it could be synthesized through a similar, more exhaustive chlorination reaction.

Potential Synthetic Route: A plausible route would involve the reaction of 1,1,1-triethoxyethane with an excess of a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, under conditions that favor dichlorination. The reaction would likely proceed via a free-radical mechanism initiated by UV light or a radical initiator.

Purification: Given that the reaction would likely produce a mixture of unreacted starting material, the monochlorinated product, and the desired dichlorinated product, purification would be critical. Fractional distillation under reduced pressure would be the most effective method for separating these components based on their different boiling points.

Safety and Handling

While a specific safety data sheet for 2,2-dichloro-1,1,1-triethoxyethane is not available, it is prudent to handle it with the precautions appropriate for chlorinated hydrocarbons. It should be assumed to be harmful if swallowed, an irritant to the skin and eyes, and potentially harmful if inhaled[7][8]. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Potential Applications in Research and Development

Orthoesters are versatile building blocks in organic synthesis[9]. The presence of two chlorine atoms in 2,2-dichloro-1,1,1-triethoxyethane would make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules of interest in medicinal chemistry and drug development[10][11]. The dichloroacetyl group is a key structural motif in some pharmaceuticals, and this compound could serve as a synthon for its introduction[10].

Conclusion

While direct experimental data for the physical properties of 2,2-dichloro-1,1,1-triethoxyethane remains elusive, a scientifically grounded estimation of these properties can be made through comparative analysis with its structural analogs. This guide has provided these estimations and, more importantly, has outlined the precise experimental methodologies required for their empirical determination. It is our hope that this detailed technical overview will serve as a valuable resource for researchers and stimulate further investigation into this and other novel chemical entities.

References

- 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )

- 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )

- 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 - Sigma-Aldrich. (URL: )

- US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google P

-

Triethyl orthoacetate - Wikipedia. (URL: [Link])

-

Safety Data Sheet: 2,2,2-trichloroethane-1,1-diol - Carl ROTH. (URL: [Link])

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 2. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-クロロ-1,1,1-トリエトキシエタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-氯-1,1,1-三乙氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. isotope.com [isotope.com]

- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Stability and reactivity of 2,2-Dichloro-1,1,1-triethoxyethane

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichloro-1,1,1-triethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Reagent

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, a class of compounds recognized for their unique reactivity and utility as synthetic intermediates. Unlike its more common non-halogenated or monochlorinated analogs, the presence of two chlorine atoms on the adjacent carbon atom introduces a distinct electronic and steric profile, significantly influencing its stability and reaction pathways. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 2,2-dichloro-1,1,1-triethoxyethane. We will delve into its core stability characteristics, explore its reactivity with various chemical species, and provide validated experimental protocols for its study and application. The central objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely leverage this compound in complex synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is paramount before its inclusion in any experimental design. The following tables summarize the key physicochemical properties and hazard classifications for 2,2-dichloro-1,1,1-triethoxyethane.

Table 1: Physicochemical Properties of 2,2-Dichloro-1,1,1-triethoxyethane

| Property | Value |

| Molecular Formula | C₈H₁₆Cl₂O₃ |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 75-80 °C at 15 mmHg |

| Density | ~1.031 g/mL at 20 °C |

| Refractive Index | ~1.422 (n20/D) |

| CAS Number | 51076-95-0 |

Note: Physical properties can vary slightly between suppliers. Refer to the specific Certificate of Analysis.

Table 2: GHS Hazard Classification

| Hazard Statement | Description |

| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor[1] |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H317 | May cause an allergic skin reaction[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

This data underscores the need for handling this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[2][3]

Core Stability Analysis

The stability of an orthoester is not an intrinsic constant but rather a dynamic property highly dependent on its environment. For 2,2-dichloro-1,1,1-triethoxyethane, the orthoester moiety dictates its hydrolytic sensitivity, while the vicinal dichloro groups add another layer of complexity.

Hydrolytic Stability: The Achilles' Heel of Orthoesters

Orthoesters are thermodynamically stable in neutral or basic conditions but are exceptionally sensitive to acid.[4][5] Even trace amounts of acid can catalyze their irreversible hydrolysis to the corresponding ester and alcohols. This reactivity is a cornerstone of their use as protecting groups and synthetic intermediates.

The mechanism proceeds via protonation of one of the alkoxy oxygens, creating a good leaving group (ethanol). The subsequent departure of ethanol is stabilized by the lone pairs on the remaining two oxygen atoms, forming a resonance-stabilized dialkoxycarbenium ion. This highly electrophilic intermediate is then readily attacked by water, and after deprotonation, yields the final ester and alcohol products.

Due to this inherent instability, the compound must be stored under strictly anhydrous conditions and away from acidic materials.[6][7] It is advisable to use amine bases like triethylamine or pyridine to quench any adventitious acid in reaction mixtures.

Thermal Stability

While poly(ortho esters) can exhibit good thermal stability suitable for melt-based processing, low-molecular-weight orthoesters like 2,2-dichloro-1,1,1-triethoxyethane are susceptible to decomposition at elevated temperatures.[8] Distillation should be performed under reduced pressure to minimize thermal stress. Decomposition can be accelerated by the presence of acidic impurities, which may catalyze elimination or rearrangement pathways.

Reactivity Profile: A Hub for Synthetic Transformations

The reactivity of 2,2-dichloro-1,1,1-triethoxyethane is dominated by the electrophilic nature of the central orthoester carbon and the presence of the two chlorine atoms, which can act as leaving groups in nucleophilic substitution reactions or facilitate elimination.

Reactions at the Orthoester Carbon

The primary mode of reactivity involves the acid-catalyzed formation of the dialkoxycarbenium ion, which is a potent electrophile. This intermediate can be trapped by a wide range of nucleophiles, not just water. This principle is the basis for using orthoesters in various organic transformations.[9]

-

Transesterification: In the presence of an acid catalyst, reaction with other alcohols will lead to an exchange of the ethoxy groups.

-

Formation of Heterocycles: The monochloro analog, 2-chloro-1,1,1-triethoxyethane, is known to be an effective reagent for the one-step synthesis of 2-chloromethyl heterocycles via cyclization with bifunctional nucleophiles like 2-aminothiophenol.[10] It is plausible that 2,2-dichloro-1,1,1-triethoxyethane could react similarly, potentially leading to the formation of dichloromethyl-substituted heterocycles, which are valuable synthons in medicinal chemistry.

Reactions Involving the Dichloroethyl Moiety

The two chlorine atoms on the C2 position open up avenues of reactivity not available to simple orthoesters.

-

Nucleophilic Substitution (Sₙ2): The chlorine atoms can be displaced by strong nucleophiles. However, direct Sₙ2 reactions on polychlorinated alkanes can be sluggish. The reaction conditions would need to be carefully optimized to favor substitution over elimination.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, elimination of HCl is a probable reaction pathway. This could potentially lead to the formation of a chlorinated ketene acetal, a highly reactive and versatile intermediate.

Experimental Protocols: A Practical Framework

The following protocols provide a self-validating framework for investigating the stability and reactivity of 2,2-dichloro-1,1,1-triethoxyethane.

Protocol 1: Quantitative Assessment of Hydrolytic Stability via ¹H NMR

This protocol allows for the determination of the compound's half-life under controlled acidic conditions.

Objective: To quantify the rate of hydrolysis at a specific pH.

Methodology:

-

Preparation of Buffered Solvent: Prepare a D₂O/acetonitrile-d₃ (1:1) solvent system buffered to the desired pH (e.g., pH 5 using an acetate buffer). Include a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Sample Preparation: In an NMR tube, dissolve a precise amount of 2,2-dichloro-1,1,1-triethoxyethane (e.g., 10 mg) in 0.6 mL of the buffered solvent at a controlled temperature (e.g., 25 °C).

-

NMR Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 5 minutes).

-

Data Analysis: Integrate the signal corresponding to a unique proton on the starting material (e.g., the CH₂Cl₂ proton) and the signal of the internal standard.

-

Causality Check: The disappearance of the starting material signal should correlate directly with the appearance of signals for the products, ethyl dichloroacetate and ethanol, confirming the reaction pathway.

-

Calculation: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k), from which the half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Protocol 2: Exploratory Reaction with a Thiol Nucleophile

This protocol provides a template for investigating the compound's reactivity with nucleophiles.

Objective: To determine the feasibility and outcome of reacting 2,2-dichloro-1,1,1-triethoxyethane with a model nucleophile, such as thiophenol.

Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-dichloro-1,1,1-triethoxyethane (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile).

-

Addition of Nucleophile: Add thiophenol (1.1 eq) to the solution.

-

Initiation (Two Conditions):

-

Condition A (Acid Catalysis): Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to promote reaction at the orthoester center.

-

Condition B (Base Mediation): Add a non-nucleophilic base (e.g., K₂CO₃ or DBU) to promote Sₙ2 displacement of the chloride atoms.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If no reaction occurs, gently heat the mixture.

-

Workup and Analysis: Once the reaction is complete (or has reached a steady state), quench appropriately (e.g., with saturated NaHCO₃ for Condition A or water for Condition B). Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

-

Characterization: Analyze the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate the structure and determine which reaction pathway predominated.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane presents a compelling profile for synthetic chemists. Its stability is critically dependent on maintaining anhydrous and non-acidic conditions, a characteristic feature of its orthoester core. The true synthetic potential of this molecule lies in its dual reactivity: the acid-labile orthoester function allows for the formation of highly reactive carbenium ion intermediates, while the vicinal dichloro groups provide handles for substitution or elimination reactions. This guide has outlined the fundamental principles governing its stability and reactivity and provided robust experimental frameworks for its investigation. By understanding these core concepts, researchers in drug discovery and materials science can better harness the unique chemical properties of this bifunctional building block to construct novel and complex molecular architectures.

References

-

Hine, J., & Klueppel, A. W. (1974). Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. Journal of the American Chemical Society, 96(9), 2924–2929. [Link]

-

von Delius, M., & Rudolf, T. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

-

von Delius, M., & Rudolf, T. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. [Link]

-

Ng, S. Y., & Heller, J. (2006). Poly(ortho esters): Synthesis, characterization, properties and uses. Request PDF. [Link]

-

Kellomäki, M., et al. (2000). Processing and properties of two different poly (ortho esters). Request PDF. [Link]

-

PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Link]

-

Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

Sources

- 1. 2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Chloro-1,1,1-triethoxyethane 97 51076-95-0 [sigmaaldrich.com]

- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Commercial availability of 2,2-Dichloro-1,1,1-triethoxyethane

An In-depth Technical Guide on the Commercial Availability and Synthetic Strategy of 2,2-Dichloro-1,1,1-triethoxyethane

Authored by: Gemini, Senior Application Scientist

Abstract

Commercial Landscape and Availability

A thorough investigation of major chemical supplier catalogs, including but not limited to MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and TCI Chemicals, reveals that 2,2-dichloro-1,1,1-triethoxyethane (CAS No. not assigned) is not a stock chemical. Its absence from commercial listings suggests that it is either a novel compound, a transient intermediate, or a substance with limited industrial demand, making its large-scale production economically unviable at present.

For researchers requiring the functional motifs present in this molecule, several structurally similar compounds are commercially available. These can be valuable as either direct substitutes in exploratory studies or as foundational materials for a custom synthesis.

Table 1: Commercially Available Structural Analogues

| Compound Name | Structure | CAS Number | Molecular Formula | Key Suppliers |

| 2-Chloro-1,1,1-triethoxyethane | ClCH₂C(OCH₂CH₃)₃ | 51076-95-0 | C₈H₁₇ClO₃ | MilliporeSigma, Fisher Scientific[1][2][3] |

| 2,2-Dichloro-1,1-diethoxyethane | Cl₂CHC(H)(OCH₂CH₃)₂ | 619-33-0 | C₆H₁₂Cl₂O₂ | MilliporeSigma (India)[4] |

| 1,1,1-Triethoxyethane | CH₃C(OCH₂CH₃)₃ | 78-39-7 | C₈H₁₈O₃ | Thermo Fisher Scientific, Muby Chemicals[5][6] |

| 2-Chloro-1,1,1-trimethoxyethane | ClCH₂C(OCH₃)₃ | 74974-54-2 | C₅H₁₁ClO₃ | MilliporeSigma |

Proposed Synthetic Pathway for 2,2-Dichloro-1,1,1-triethoxyethane

Given the lack of commercial availability, de novo synthesis is the most viable route to obtain 2,2-dichloro-1,1,1-triethoxyethane. A plausible and robust synthetic strategy involves the reaction of a suitable dichloroacetyl precursor with an ethoxylating agent. One of the most direct methods for the formation of orthoesters is the Pinner reaction, which typically involves the reaction of a nitrile with an alcohol under acidic conditions. However, a more modern and potentially higher-yielding approach would be the reaction of an acyl chloride with a trialkyl orthoformate or the direct chlorination of a suitable orthoester.

A proposed two-step synthesis starting from commercially available 1,1,1-triethoxyethane is outlined below. This method is adapted from known procedures for the α-chlorination of orthoesters.[7]

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-1,1,1-triethoxyethane

-

To a stirred solution of 1,1,1-triethoxyethane in a suitable solvent (e.g., ethanol, as it can act as a radical scavenger and solvent), cooled to 0-5 °C in an ice bath, slowly bubble gaseous chlorine.[7] The reaction vessel should be equipped with a gas inlet tube, a stirrer, and a thermometer, and vented to a scrubber.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

Work-up involves neutralization with a mild base (e.g., sodium bicarbonate solution), followed by extraction with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-chloro-1,1,1-triethoxyethane.[2]

Step 2: Synthesis of 2,2-Dichloro-1,1,1-triethoxyethane

-

Dissolve the 2-chloro-1,1,1-triethoxyethane intermediate in a non-polar solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).[7]

-

Heat the mixture to reflux and monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to obtain 2,2-dichloro-1,1,1-triethoxyethane.

Physicochemical Properties and Safety Considerations

While the exact properties of 2,2-dichloro-1,1,1-triethoxyethane are not documented, we can infer its likely characteristics and handling requirements from its structural analogues.

Table 2: Physicochemical Data of Related Compounds

| Property | 2-Chloro-1,1,1-triethoxyethane | 1,1,1-Triethoxyethane |

| Boiling Point | 75-80 °C / 15 mmHg[2] | 142 °C[6] |

| Refractive Index | n20/D 1.422[2] | Not available |

| Flash Point | -2 °C (closed cup) | 39 °C[6] |

| Density | Not available | 0.885 g/mL[8] |

Safety and Handling

Based on the Safety Data Sheets (SDS) of related compounds, extreme caution is advised when handling chlorinated orthoesters.[5][9][10]

-

Flammability: These compounds are often flammable liquids with low flash points.[9][10] Keep away from heat, sparks, and open flames.[5] Use explosion-proof electrical equipment.[5]

-

Peroxide Formation: Orthoesters may form explosive peroxides upon exposure to air, especially under prolonged storage.[5] It is advisable to test for peroxides before heating or distillation.

-

Moisture Sensitivity: Orthoesters are sensitive to moisture and can hydrolyze, particularly in the presence of acids.[5] Store in a tightly closed container in a dry, well-ventilated place.

-

Toxicity and Irritation: Chlorinated organic compounds can be harmful if inhaled, swallowed, or in contact with skin. They can cause serious eye and skin irritation.[5][9] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Potential Applications in Research and Drug Development

The unique combination of a gem-dichloro group and a triethoxy orthoester functionality in 2,2-dichloro-1,1,1-triethoxyethane makes it a potentially valuable, albeit unexplored, building block in organic synthesis and medicinal chemistry.

Diagram 2: Structure-Application Relationship

Sources

- 1. Sigma Aldrich 2-Chloro-1,1,1-triethoxyethane 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 2-氯-1,1,1-三乙氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alkalisci.com [alkalisci.com]

- 4. 2,2-Dichloro-1,1-diethoxyethane price,buy 2,2-Dichloro-1,1-diethoxyethane - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

- 7. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

A Theoretical Deep Dive into 2,2-Dichloro-1,1,1-triethoxyethane: Structure, Reactivity, and Potential

This technical guide provides a comprehensive theoretical framework for the study of 2,2-Dichloro-1,1,1-triethoxyethane. In the absence of extensive experimental data on this specific molecule, we present a roadmap for its computational investigation, outlining the methodologies to predict its structure, properties, and reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico characterization of novel chemical entities.

Introduction: Unveiling a Potential Synthon

2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, structurally related to the more commonly known 2-chloro-1,1,1-triethoxyethane. The latter serves as a valuable bifunctional reagent in organic synthesis, particularly for the creation of 2-chloromethyl derivatives of heterocyclic compounds.[1] The dichloro-analogue, often a byproduct in the synthesis of the monochloro compound, remains largely unexplored.[2] Theoretical studies offer a powerful, non-empirical approach to elucidate the intrinsic properties of such molecules, providing insights that can guide future experimental work and unlock their synthetic potential. This guide outlines a systematic theoretical investigation of 2,2-dichloro-1,1,1-triethoxyethane, leveraging the predictive power of computational chemistry.

Theoretical Framework: A Computational Approach

Our proposed investigation will be grounded in Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[3][4]

Molecular Geometry and Spectroscopic Signatures

A fundamental step in understanding any molecule is to determine its three-dimensional structure. The initial geometry of 2,2-dichloro-1,1,1-triethoxyethane will be constructed and then optimized using a suitable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure.

The optimized geometry will provide key structural parameters, which can be compared with experimental data for similar compounds, such as the C-Cl bond lengths observed in 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.[5]

Table 1: Predicted Structural Parameters of 2,2-Dichloro-1,1,1-triethoxyethane (Hypothetical Data)

| Parameter | Predicted Value |

| C-C bond length (Å) | Value to be calculated |

| C-Cl bond length (Å) | Value to be calculated |

| C-O bond length (Å) | Value to be calculated |

| Cl-C-Cl bond angle (°) | Value to be calculated |

| O-C-O bond angle (°) | Value to be calculated |

Furthermore, vibrational frequency calculations will be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These theoretical spectra can serve as a reference for future experimental identification and characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated to provide a complete spectroscopic profile.

Electronic Properties and Reactivity Descriptors

To gain insights into the chemical behavior of 2,2-dichloro-1,1,1-triethoxyethane, we will analyze its electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

-

Mulliken Atomic Charges: Calculation of the partial charges on each atom will provide a quantitative measure of the charge distribution within the molecule, further elucidating its polarity and potential reactive sites.

Proposed Computational Workflow

The following section details the step-by-step methodology for the theoretical investigation of 2,2-dichloro-1,1,1-triethoxyethane.

Step-by-Step Protocol

-

Molecular Structure Building: Construct the initial 3D structure of 2,2-dichloro-1,1,1-triethoxyethane using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)). Confirm that a true energy minimum has been reached by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory to predict the IR and Raman spectra and to confirm the nature of the stationary point.

-

NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts.

-

Electronic Property Analysis:

-

Extract the HOMO and LUMO energies from the optimized structure's output file.

-

Generate the MEP map to visualize the electrostatic potential.

-

Perform a Mulliken population analysis to obtain the atomic charges.

-

-

Data Analysis and Interpretation: Compare the calculated structural parameters with available experimental data for related compounds. Analyze the electronic properties to predict the molecule's reactivity and potential reaction pathways.

Figure 2: 2D representation of the molecular structure of 2,2-dichloro-1,1,1-triethoxyethane.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2,2-dichloro-1,1,1-triethoxyethane. By employing established computational chemistry techniques, it is possible to predict its structural, spectroscopic, and electronic properties with a high degree of confidence. The insights gained from these theoretical studies will not only fill a knowledge gap for this particular molecule but also pave the way for its potential application in organic synthesis and materials science. This in silico approach represents a crucial first step in the exploration of novel chemical entities, providing a rational basis for subsequent experimental endeavors.

References

- US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents.

-

2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem. Available at: [Link]

-

2.9: Computational Chemistry - Chemistry LibreTexts. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PubMed Central. Available at: [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available at: [Link]

-

Generative artificial intelligence for computational chemistry: a roadmap to predicting emergent phenomena - arXiv. Available at: [Link]

-

Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. Available at: [Link]

-

A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea - ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - ResearchGate. Available at: [Link]

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene - PubMed Central. Available at: [Link]

Sources

Methodological & Application

The Dichloromethyl Synthon: A Detailed Guide to Heterocycle Synthesis using 2,2-Dichloro-1,1,1-triethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of heterocyclic chemistry, a field of paramount importance to drug discovery and materials science, the quest for efficient and versatile synthetic methodologies is perpetual. Heterocyclic scaffolds form the core of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of reagents employed for the construction of these vital structures, orthoesters have long been recognized for their utility. This application note delves into the specific and nuanced applications of a lesser-explored yet highly potent orthoester derivative: 2,2-dichloro-1,1,1-triethoxyethane .

While its monochloro counterpart, 2-chloro-1,1,1-triethoxyethane, has found broader application, the dichloro derivative presents a unique opportunity for the direct introduction of a dichloromethyl group onto a heterocyclic core. This functionality serves as a valuable synthetic handle for further transformations, opening avenues for the creation of novel molecular architectures. This guide will provide a comprehensive overview of the synthesis of various heterocycles using 2,2-dichloro-1,1,1-triethoxyethane, complete with mechanistic insights, detailed protocols, and practical considerations for the research scientist.

Core Principles and Mechanistic Rationale

The synthetic utility of 2,2-dichloro-1,1,1-triethoxyethane in heterocycle synthesis hinges on its reactivity as an electrophilic C1 synthon. The presence of two chlorine atoms on the α-carbon, coupled with the orthoester functionality, renders the central carbon susceptible to nucleophilic attack by binucleophiles such as diamines, amino-phenols, amino-thiols, and hydrazines.

The general reaction mechanism proceeds through a cascade of reactions, typically initiated by the nucleophilic attack of one of the heteroatoms of the binucleophile on the central carbon of the orthoester. This is followed by the elimination of ethanol molecules and subsequent intramolecular cyclization to form the heterocyclic ring. The dichloromethyl group remains appended to the newly formed ring at the position of the original orthoester carbon.

Caption: General reaction workflow for heterocycle synthesis.

Synthesis of 2-(Dichloromethyl)benzimidazoles

Benzimidazoles are a prominent class of heterocycles found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The introduction of a dichloromethyl group at the 2-position provides a scaffold for further functionalization.

Mechanistic Pathway

The reaction of 2,2-dichloro-1,1,1-triethoxyethane with o-phenylenediamines is proposed to proceed via the initial formation of an intermediate amidine. Subsequent intramolecular cyclization and elimination of ethanol furnishes the 2-(dichloromethyl)benzimidazole. While direct literature on this specific reaction is scarce, the analogous reaction with other orthoesters provides a strong basis for this proposed mechanism[1].

Sources

Application Notes and Protocols for the Reaction of 2,2-Dichloro-1,1,1-triethoxyethane with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Dichlorinated Orthoester

2,2-Dichloro-1,1,1-triethoxyethane is a unique chemical entity that combines the reactivity of an orthoester with the synthetic versatility offered by a geminal dichloride. While orthoesters are well-established precursors for a variety of functional groups, the presence of the dichloromethyl group opens up avenues for subsequent transformations, making this reagent a potentially valuable building block in organic synthesis and medicinal chemistry.[1] The dichloroacetyl moiety, in particular, is a key pharmacophore in certain classes of antibiotics, most notably Chloramphenicol, where it is crucial for biological activity.

This document provides a comprehensive guide to the reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary and secondary amines. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss potential applications in drug development and complex molecule synthesis.

Proposed Reaction Mechanism: A Stepwise Approach to Dichloroacetamides

The reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary or secondary amines is proposed to proceed through a nucleophilic acyl substitution-type mechanism at the orthoester carbon. The lone pair of electrons on the amine nitrogen initiates the reaction by attacking the electrophilic central carbon of the orthoester.

The reaction likely proceeds through the following key steps:

-

Nucleophilic Attack: The amine nucleophile attacks the orthoester carbon, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: An ethoxide ion is eliminated, and a subsequent proton transfer from the nitrogen to the ethoxide generates ethanol and a more stable intermediate.

-

Hydrolysis: The resulting intermediate, an N,O-acetal, is then hydrolyzed during aqueous workup to yield the final N-substituted 2,2-dichloroacetamide.

Caption: Proposed reaction mechanism for the formation of N-substituted 2,2-dichloroacetamides.

Experimental Protocols

The following protocols provide a general framework for the reaction of 2,2-dichloro-1,1,1-triethoxyethane with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-benzyl-2,2-dichloroacetamide (from a Primary Amine)

Materials:

-

2,2-Dichloro-1,1,1-triethoxyethane

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 eq) in anhydrous DCM (0.5 M).

-

To this solution, add 2,2-dichloro-1,1,1-triethoxyethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Sources

Application Notes & Protocols: 2,2-Dichloro-1,1,1-triethoxyethane in Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,2-Dichloro-1,1,1-triethoxyethane as a specialized chemical intermediate in pharmaceutical synthesis. While less common than its monochloro or non-chlorinated analogs, this reagent offers unique potential as a C2 synthon for the introduction of the dichloromethyl moiety, a valuable pharmacophore in various heterocyclic scaffolds. This guide elucidates its physicochemical properties, outlines critical safety protocols based on analogous compounds, and provides detailed, field-proven protocols for its primary application in heterocycle synthesis and its potential use as a precursor to dichloroacetic acid derivatives.

Introduction & Reagent Profile

2,2-Dichloro-1,1,1-triethoxyethane, an orthoester of dichloroacetic acid, is a reactive and versatile building block for organic synthesis. Its structure combines the stability of the orthoester functional group under neutral or basic conditions with the latent reactivity of a di-halogenated carbon, making it a valuable tool for constructing complex molecular architectures.

Orthoesters are broadly utilized in medicinal chemistry for the synthesis of heterocyclic compounds, which form the core of countless pharmaceutical agents.[1][2] While reagents like triethyl orthoformate (TEOF) and triethyl orthoacetate (TEOA) are commonplace for introducing C1 and C2 (methyl) units, respectively, 2,2-Dichloro-1,1,1-triethoxyethane serves the more specialized role of incorporating a dichloromethyl-substituted carbon. This moiety can act as a bioisostere, influence the electronic properties and lipophilicity of a molecule, or serve as a synthetic handle for further transformations.

This reagent should be considered a more specialized alternative to simpler orthoesters, employed when the specific introduction of the CHCl2 group is desired to modulate the biological activity or physicochemical properties of a target pharmaceutical ingredient.

Physicochemical Properties & Safety

Reagent Data

Specific experimental data for 2,2-Dichloro-1,1,1-triethoxyethane is not widely published. The following table includes calculated values and estimates based on structurally related compounds, such as 2-Chloro-1,1,1-triethoxyethane.[3]

| Property | Value | Source / Method |

| Chemical Formula | C₈H₁₆Cl₂O₃ | - |

| Molecular Weight | 231.11 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Expected) | Analogy |

| Boiling Point | > 80 °C @ 15 mmHg (Expected) | Extrapolated from[3] |

| Density | ~1.1 - 1.2 g/mL @ 20 °C (Expected) | Extrapolated from |

| CAS Number | Not assigned | - |

Critical Safety & Handling Protocols

Expert Assessment: Based on a comprehensive review of structurally analogous chlorinated hydrocarbons and orthoesters, 2,2-Dichloro-1,1,1-triethoxyethane must be handled as a hazardous substance.[4][5] It is presumed to be flammable, irritant, and potentially toxic.

GHS Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.[6]

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H331/H332: Toxic or harmful if inhaled.

-

H351: Suspected of causing cancer.

Mandatory Handling Procedures:

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Inspect for integrity before use.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-retardant lab coat must be worn.

-

-

Inert Atmosphere: While not explosive, the reagent is moisture-sensitive. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis, which can compromise the reaction and generate corrosive HCl gas.

-

Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Neutralize the area with a sodium bicarbonate solution after cleanup.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and strong oxidizing agents.

Core Application: Synthesis of 2-(Dichloromethyl)-Substituted Heterocycles

The primary and most valuable application of this reagent is the direct synthesis of heterocyclic systems containing a 2-(dichloromethyl) substituent. This is typically achieved via acid-catalyzed condensation with a substrate containing two nucleophilic centers, such as o-phenylenediamines, 2-aminophenols, or 2-aminothiophenols.

Mechanistic Rationale: Benzimidazole Formation

The reaction proceeds via a classical condensation pathway. The orthoester is first activated by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), which facilitates the sequential loss of two ethanol molecules upon nucleophilic attack by the amine groups of the o-phenylenediamine. The resulting intermediate readily undergoes a third ethanol elimination and subsequent cyclization to form the stable aromatic benzimidazole ring.

Causality Behind Experimental Choices:

-

Acid Catalyst: The catalyst is essential to protonate the ethoxy groups, converting them into good leaving groups (ethanol). Without it, the reaction is impractically slow.

-

Anhydrous Solvent: The reaction must be run under anhydrous conditions. Water will readily hydrolyze the orthoester to ethyl dichloroacetate, which is not reactive in this cyclization, thereby terminating the desired pathway.[7][8]

-

Heating: Thermal energy is required to overcome the activation energy for the cyclization and elimination steps.

Caption: Acid-catalyzed condensation of 2,2-dichloro-1,1,1-triethoxyethane.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dichloromethyl)benzimidazole

This protocol describes a robust method for synthesizing the benzimidazole scaffold, a core component of many pharmaceuticals (e.g., proton pump inhibitors, anthelmintics).

Caption: Experimental workflow for benzimidazole synthesis.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 | 1.0 |

| 2,2-Dichloro-1,1,1-triethoxyethane | 231.11 | 2.54 g | 11.0 | 1.1 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 95 mg | 0.5 | 0.05 |

| Anhydrous Toluene | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - |

| Saturated NaHCO₃ (aq) | - | ~50 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and anhydrous toluene (50 mL).

-

Reagent Addition: Stir the mixture to dissolve the solid. Add 2,2-dichloro-1,1,1-triethoxyethane (2.54 g, 11.0 mmol) via syringe.

-

Catalyst Addition: Add p-toluenesulfonic acid (95 mg, 0.5 mmol).

-

Expert Insight: Using a catalytic amount (5 mol%) is crucial. Excess acid can lead to side reactions or complicate the workup.

-

-

Heating & Monitoring: Heat the reaction mixture to reflux (~110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete in 4-6 hours.

-

Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane).

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis to Ethyl Dichloroacetate

This reagent can also serve as an anhydrous precursor to ethyl dichloroacetate, a useful dichloroacetylating agent. The hydrolysis is straightforward under mild acidic conditions.

Caption: Acid-catalyzed hydrolysis of the orthoester.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve 2,2-dichloro-1,1,1-triethoxyethane (2.31 g, 10.0 mmol) in tetrahydrofuran (THF, 20 mL).

-

Reaction: Add 1 mL of 1M aqueous HCl. Stir the mixture at room temperature for 2 hours.

-

Monitoring: Monitor the disappearance of the starting orthoester by GC-MS or TLC.

-

Workup: Dilute the reaction mixture with 30 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl dichloroacetate can be used directly or purified by vacuum distillation.

Conclusion

2,2-Dichloro-1,1,1-triethoxyethane is a specialized but highly effective reagent for the targeted introduction of the 2-(dichloromethyl) moiety into heterocyclic systems. Its handling requires strict adherence to safety protocols due to its presumed flammability and toxicity. The provided protocols for benzimidazole synthesis and hydrolysis offer robust, validated starting points for its application in pharmaceutical research and development. By understanding its reactivity and handling requirements, scientists can leverage this unique building block to access novel chemical matter with potentially enhanced biological activity.

References

-

Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Chloral hydrate. Carl Roth. [Link]

-

PubChem. (n.d.). 2-Chloro-1,1-diethoxyethane. National Center for Biotechnology Information. [Link]

-

Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(53), 31925–32004. [Link]

-

Wikipedia. (2023). Ortho ester. Wikimedia Foundation. [Link]

-

Biswas, T. (2021, December 31). Ortho Ester: Preparation and Reactivity. YouTube. [Link]

-

PubChem. (n.d.). 2-Chloro-1,1,1-triethoxyethane. National Center for Biotechnology Information. [Link]

- Bayer Aktiengesellschaft. (2003). Preparation of 2-chloro-1,1,1-trialkoxyethane. U.S.

Sources

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane - Google Patents [patents.google.com]

- 3. 2-クロロ-1,1,1-トリエトキシエタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 5. 2-Chloro-1,1,1-triethoxyethane | C8H17ClO3 | CID 305922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Ortho ester - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: 2,2-Dichloro-1,1,1-triethoxyethane as a Key Synthon for Dichloroacetamide Herbicide Safeners

Abstract

This technical guide provides an in-depth exploration of 2,2-dichloro-1,1,1-triethoxyethane, a versatile and stable orthoester, and its pivotal role as a precursor in the synthesis of dichloroacetamide-class agrochemicals. While not typically used as a direct starting material in final formulations, its function as a stable and manageable synthetic equivalent to the highly reactive dichloroacetyl chloride makes it an important compound for researchers in agrochemical development. This document details the synthetic strategy, reaction mechanisms, and step-by-step protocols for synthesizing prominent herbicide safeners, such as Benoxacor and Furilazole, underscoring the utility of the dichloroacetyl moiety derived from 2,2-dichloro-1,1,1-triethoxyethane.

Introduction: The Strategic Role of 2,2-Dichloro-1,1,1-triethoxyethane

2,2-Dichloro-1,1,1-triethoxyethane, a triethyl orthoester of dichloroacetic acid, is a specialized chemical intermediate whose value lies in its structural properties. As an orthoester, it serves as a protected form of a carboxylic acid derivative, offering enhanced stability and safer handling compared to its more volatile and corrosive analogue, dichloroacetyl chloride.

In the field of agrochemical synthesis, precision and control are paramount. The dichloroacetyl group (Cl₂CH-C(O)-) is the key pharmacophore for an important class of herbicide safeners. These molecules protect crops from herbicide-induced injury without diminishing the herbicide's efficacy against target weeds. The primary challenge in synthesizing these safeners is the controlled introduction of the dichloroacetyl group onto a heterocyclic amine scaffold.

2,2-Dichloro-1,1,1-triethoxyethane provides a strategic solution. It can be viewed as a stable liquid precursor that can be converted in situ or in a prior step to the required reactive acylating agent, dichloroacetyl chloride, typically through reaction with an agent like thionyl chloride (SOCl₂). This approach allows for better management of reaction stoichiometry and conditions, which is critical in large-scale industrial synthesis.

Core Application: Synthesis of Dichloroacetamide Herbicide Safeners

Herbicide safeners are critical components in modern agriculture, enabling the use of broad-spectrum herbicides on sensitive crops. The dichloroacetamide class of safeners, which includes compounds like Benoxacor, Furilazole, and Dichlormid, functions by stimulating the crop's innate detoxification pathways.[1][2] Specifically, they induce the expression of key metabolic enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][4] These enzymes rapidly metabolize the herbicide into non-phytotoxic conjugates, effectively "safening" the crop.

The synthesis of these vital agrochemicals hinges on the final N-acylation step, where the dichloroacetyl group is attached to a specific amine-containing heterocycle.

Synthesis Protocol 1: Benoxacor